molecular formula C12H19NO2 B13274538 1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol

1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol

Cat. No.: B13274538
M. Wt: 209.28 g/mol
InChI Key: KCANFUNZLXBSMH-UHFFFAOYSA-N
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Description

1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C12H19NO2 This compound is characterized by the presence of a methoxyphenyl group, an ethylamino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3-methoxyphenylacetonitrile with ethylamine, followed by reduction and subsequent reaction with propylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it may act on β-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine. This inhibition can lead to a decrease in intracellular cAMP levels, affecting various physiological processes .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-[1-(3-methoxyphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C12H19NO2/c1-9(14)8-13-10(2)11-5-4-6-12(7-11)15-3/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

KCANFUNZLXBSMH-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC(=CC=C1)OC)O

Origin of Product

United States

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